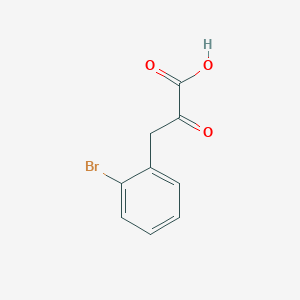
beta-D-Glucosylisoeugenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of beta-D-glucosides typically involves enzymatic processes, particularly the use of beta-glucosidase enzymes . These enzymes catalyze the hydrolysis of beta-D-glucosides, but they can also catalyze the reverse reaction, leading to the formation of the glycoside .Molecular Structure Analysis
The molecular structure of beta-D-glucosides consists of a glucose molecule linked to another molecule via a glycosidic bond . The exact structure would depend on the nature of the other molecule involved in the formation of the glycoside .Chemical Reactions Analysis
Beta-D-glucosides can undergo hydrolysis under the action of beta-glucosidase enzymes, resulting in the release of glucose and the other component of the glycoside . They can also participate in other chemical reactions depending on the nature of the other molecule involved in the glycoside .Physical And Chemical Properties Analysis
The physical and chemical properties of beta-D-glucosides can vary widely depending on the nature of the other molecule involved in the glycoside . Factors such as solubility, stability, and reactivity can be influenced by the structure of this other molecule .Wissenschaftliche Forschungsanwendungen
Immunomodulation and Health Promotion
Beta-D-glucosylisoeugenol and its variants, such as beta-glucans, have been extensively studied for their immunomodulatory properties. A systematic review emphasized that beta-(1→3,1→6)-D-glucans, naturally found in fungal cell walls, primarily exhibit health-promoting properties by potentiating the immune system. These substances are well-tolerated and have been shown to reduce the incidence and symptoms of cold, flu, and other respiratory infections by strengthening the immune defense. Additionally, they have shown potential in improving allergic symptoms and overall psychological wellbeing. The review also suggested the possible utility of beta-glucans as a complementary agent in cancer therapies, highlighting their role in immunomodulation and overall health promotion (Vlassopoulou et al., 2021).
Diagnostic Applications
Beta-D-glucosylisoeugenol derivatives, particularly beta-D-glucan, have been explored for diagnostic purposes in clinical settings. One study highlighted the efficacy of cerebrospinal fluid beta-D-glucan diagnostic testing for fungal meningitis. The systematic review aimed to characterize the evidence regarding cerebrospinal fluid beta-D-glucan measurement to detect fungal meningitis, demonstrating its potential utility as a diagnostic marker (Davis et al., 2020).
Fungal Infections and Ophthalmologic Applications
Literature on beta-D-glucan testing in fungal endophthalmitis revealed its significance in ophthalmologic applications. Beta-D-glucan is a major component of fungal cell walls and its quantification has been used clinically for the early surveillance and diagnosis of invasive fungal infections. Elevated levels of beta-D-glucan have been detected in vitreous fluid of patients undergoing vitrectomy for fungal endophthalmitis, indicating its relevance in diagnosing and managing fungal-related ophthalmologic conditions (Kolomeyer et al., 2018).
Cancer Treatment Adjuvants
Fungal beta-glucans have been considered as biological response modifiers, particularly in the context of cancer treatment. Clinical trials involving beta-glucans as adjuvants for cancer patients have indicated that their administration is safe and well-tolerated. Studies have suggested that beta-glucans can reduce the immune depression caused by chemo or radiotherapy and/or accelerate the recovery of white blood cell counts. This highlights their potential role as adjuvants in cancer treatment, although further evidence is required to determine their efficacy (Steimbach et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O7/c1-3-4-9-5-6-10(11(7-9)21-2)22-16-15(20)14(19)13(18)12(8-17)23-16/h3-7,12-20H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOQVSSHVYLFJO-BSULOXNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



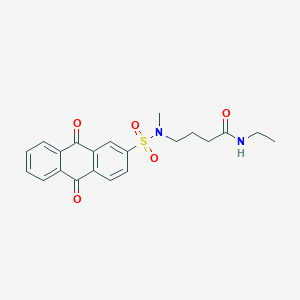

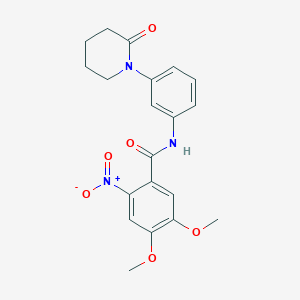
![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2464947.png)
![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2464949.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2464951.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464952.png)
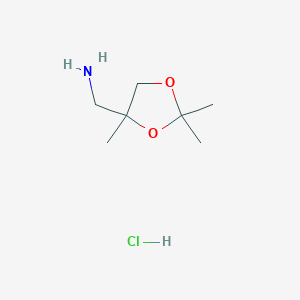
![4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2464956.png)
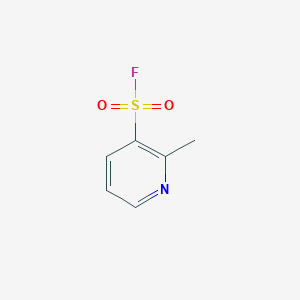
![3-Methyl-6-[[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2464961.png)
